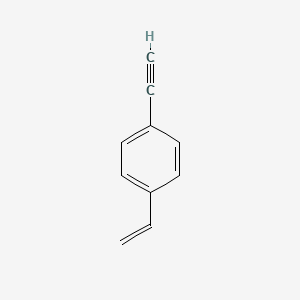

1-Ethynyl-4-vinyl-benzene

Description

Significance and Research Context of Ethynyl-Vinyl Aromatic Systems

Aromatic systems containing both ethynyl (B1212043) and vinyl functional groups are valuable building blocks in organic synthesis and materials science. The presence of both a triple and a double bond on the same aromatic scaffold provides a platform for a diverse range of chemical transformations. These systems are particularly important in the synthesis of complex molecular architectures and functional materials. mdpi.com

The ethynyl group is known for its utility in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. It can also participate in various coupling reactions, such as Sonogashira coupling, to form extended conjugated systems. mdpi.com The vinyl group, on the other hand, is readily polymerizable and can undergo a variety of addition reactions. solubilityofthings.com The interplay between these two groups on an aromatic ring allows for the creation of novel polymers and materials with tailored electronic and physical properties.

Dual Functional Group Reactivity in Molecular Design

The dual functionality of 1-ethynyl-4-vinyl-benzene offers a high degree of control in molecular design. Chemists can selectively react one functional group while leaving the other intact for subsequent transformations. This orthogonal reactivity is a powerful tool for constructing complex molecules and polymers.

For instance, the vinyl group can be selectively polymerized to form a linear polymer with pendant ethynyl groups. These ethynyl groups can then be used for cross-linking the polymer chains, leading to the formation of robust and thermally stable materials. solubilityofthings.com Alternatively, the ethynyl group can be modified first through reactions like cycloadditions or coupling reactions, followed by polymerization of the vinyl group.

Density Functional Theory (DFT) calculations have been used to study the reactivity of this compound. These studies have shown that in certain reactions, such as those with frustrated Lewis pairs, the reaction can proceed selectively at either the alkyne or the alkene. researchgate.net For example, in the reaction with I3 and Mes3P, the formation of the Csp3–Csp cross-coupled product is thermodynamically more stable than the Csp2–Csp2 cross-coupled product, leading to selective reaction at the ethynyl group. researchgate.net This selectivity allows for precise control over the final product structure.

The ability to control the reactivity of the ethynyl and vinyl groups independently makes this compound a versatile monomer for the synthesis of a wide range of materials, including:

Cross-linked polymers: These materials exhibit enhanced mechanical strength and thermal stability. ontosight.ai

Functional polymers: The ethynyl groups can be used to attach other functional molecules, leading to polymers with specific optical, electronic, or biological properties.

Conjugated polymers: By reacting both the ethynyl and vinyl groups, it is possible to create highly conjugated polymers with interesting electronic properties for applications in organic electronics. solubilityofthings.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H8 |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 2499-64-1 |

| Synonyms | 1-Ethenyl-4-ethynylbenzene, p-Vinylphenylacetylene |

Table 1: Properties of this compound. Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-3-9-5-7-10(4-2)8-6-9/h1,4-8H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLRMBKJBLNURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449082 | |

| Record name | 1-Ethynyl-4-vinyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2499-64-1 | |

| Record name | 1-Ethynyl-4-vinyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 Ethynyl 4 Vinyl Benzene

Established Synthetic Routes to 1-Ethynyl-4-vinyl-benzene

The construction of the this compound molecule hinges on the formation of a carbon-carbon bond between a benzene (B151609) ring, a vinyl group, and an ethynyl (B1212043) group. The following sections detail the primary synthetic pathways developed to achieve this.

Sonogashira Coupling Approaches and Optimization

The Sonogashira reaction is a cornerstone in the synthesis of aryl alkynes and has been extensively utilized for preparing this compound. wikipedia.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a terminal alkyne in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgresearchgate.net

A common strategy involves the coupling of a dihalogenated benzene derivative with an appropriate alkyne. For instance, 1-bromo-4-iodobenzene (B50087) can be selectively coupled with trimethylsilylacetylene (B32187) (TMSA) at the more reactive iodine position. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and can be removed in situ or in a subsequent step to yield the desired product. wikipedia.org The reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄), copper source (e.g., CuI), base (e.g., triethylamine, diisopropylamine), and solvent (e.g., THF, DMF), are crucial for optimizing the yield and minimizing side reactions like homocoupling. wikipedia.org

Optimization of the Sonogashira coupling for the synthesis of this compound and its derivatives often focuses on several key parameters:

Catalyst Loading: Minimizing the amount of palladium catalyst is a key consideration for both cost and environmental reasons. researchgate.net

Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the oxidative homocoupling of the terminal alkyne, a common side reaction. acs.org

Solvent and Base: The choice of solvent and base can significantly influence the reaction rate and yield. Anhydrous solvents are often required.

Table 1: Representative Sonogashira Coupling Conditions for Aryl Alkynes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Room Temp | Good |

| 4-Iodooctylbenzene | Phenylacetylene | Pd/Cu | Triethylamine | THF/DMF | 60-80 °C | 65-80% |

| 1,4-Diiodobenzene | Phenylacetylene | Pd/Cu | - | THF/DMF | 60-80 °C | 65-80% |

This table presents generalized conditions and typical yields for Sonogashira reactions relevant to the synthesis of similar compounds.

Grignard Reaction Pathways

Grignard reactions offer an alternative route for the synthesis of this compound and its analogs. This method involves the use of an organomagnesium halide (Grignard reagent) as a nucleophile to form a new carbon-carbon bond. libretexts.org

A potential pathway could involve the reaction of a Grignard reagent derived from a halogenated styrene (B11656), such as 4-vinylphenylmagnesium bromide, with an ethynylating agent. Conversely, ethynylmagnesium bromide can be reacted with a 4-halostyrene. The success of this pathway relies on the careful control of reaction conditions to prevent polymerization of the vinyl group and other side reactions. Anhydrous conditions are essential for the formation and reaction of the Grignard reagent. libretexts.org

Multi-step Synthetic Strategies

The synthesis of this compound can also be accomplished through multi-step sequences that involve the sequential introduction of the ethynyl and vinyl functionalities. One such approach could begin with a precursor like 4-bromostyrene (B1200502). The vinyl group is already in place, and the ethynyl group can be introduced via a Sonogashira coupling reaction with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection.

Another strategy might involve starting with a precursor containing the ethynyl group, such as 4-ethynylbromobenzene, and then forming the vinyl group in a subsequent step, for example, through a Heck or Stille coupling reaction. The choice of strategy often depends on the availability and stability of the starting materials and intermediates.

Precursor Chemistry and Derivatization for this compound Synthesis

The synthesis of this compound relies on a variety of precursor molecules that can be functionalized to introduce the desired ethynyl and vinyl groups. Key precursors include:

Dihalogenated benzenes: Compounds like 1,4-dibromobenzene (B42075) and 1-bromo-4-iodobenzene are common starting materials for Sonogashira coupling reactions. wikipedia.org The differential reactivity of the halogens (I > Br > Cl) can be exploited for selective, stepwise functionalization. wikipedia.org

Halogenated styrenes: Molecules such as 4-bromostyrene or 4-iodostyrene (B59768) provide a scaffold with a pre-existing vinyl group, onto which the ethynyl group can be introduced.

Acetylene sources: Acetylene gas itself can be used, but for better control and safety, protected forms like trimethylsilylacetylene (TMSA) are often preferred. The silyl (B83357) group is readily removed under mild basic or fluoride-mediated conditions.

Derivatization of these precursors is a key aspect of the synthetic strategy. For example, the conversion of an aniline (B41778) derivative to a diazonium salt, followed by a Sandmeyer-type reaction, can introduce a halide at a specific position on the benzene ring, preparing it for subsequent cross-coupling reactions. sioc-journal.cn

Green Chemistry Perspectives in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound synthesis, several "green" chemistry principles are being explored:

Catalyst Efficiency: Research is focused on developing highly active catalyst systems, including those based on more abundant and less toxic metals like iron and cobalt as alternatives to palladium. beilstein-journals.org The use of low catalyst loadings and the development of recyclable catalysts are also key areas of investigation. researchgate.net

Solvent Selection: Efforts are being made to replace traditional volatile organic solvents (VOCs) with greener alternatives such as water or to perform reactions under solvent-free conditions. beilstein-journals.orgrsc.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste.

Energy Efficiency: The use of alternative energy sources like microwave irradiation can often accelerate reaction times and reduce energy consumption compared to conventional heating. rsc.org

While the direct application of all these green principles to the synthesis of this compound may still be under development, the broader trends in organic synthesis suggest a move towards more sustainable practices for the production of this and other fine chemicals. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Ethynyl 4 Vinyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of 1-ethynyl-4-vinyl-benzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, the protons of the vinyl group typically appear as a complex multiplet system in the range of δ 5.0-7.0 ppm. Specifically, the geminal protons often present as doublets, while the vicinal proton exhibits a doublet of doublets. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring usually resonate as two distinct doublets between δ 7.0 and 7.5 ppm. A key diagnostic signal is the sharp singlet corresponding to the acetylenic proton, which is typically found around δ 3.0 ppm. The integration of these signals provides a quantitative measure of the number of protons in each environment.

The ¹³C NMR spectrum offers complementary information. The carbons of the ethynyl (B1212043) group are observed in the region of δ 80-90 ppm. The sp² carbons of the vinyl group and the aromatic ring resonate between δ 115 and 140 ppm. For instance, in derivatives like 1-ethyl-4-ethynylbenzene, the ethyl group carbons would appear at distinct upfield shifts. nih.gov

The substitution pattern on the benzene ring significantly influences the chemical shifts and coupling constants of the aromatic protons. scribd.comethernet.edu.et For a 1,4-disubstituted benzene, the protons often appear as a pair of doublets, a characteristic AA'BB' system, simplifying the spectral analysis. ethernet.edu.et

Interactive Data Table: Representative ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Acetylenic | ~3.0 | Singlet (s) |

| Vinylic | 5.0 - 7.0 | Multiplet (m) |

| Aromatic | 7.0 - 7.5 | Doublet (d) |

Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₁₀H₈), the calculated molecular weight is approximately 128.17 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. rsc.org

The fragmentation pattern provides valuable structural information. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the benzene ring. libretexts.org Common fragmentation pathways for alkyl-substituted benzenes involve the loss of the alkyl group. For this compound, fragmentation may involve the loss of a hydrogen atom (M-1) to form a stable cation, or cleavage of the vinyl or ethynyl groups. docbrown.info The presence of a prominent peak at m/z 77 is often indicative of a phenyl fragment. docbrown.info

In derivatives, the fragmentation pattern will be influenced by the nature of the substituent. For example, a compound like 1-ethynyl-4-iodobenzene (B1340234) would show a characteristic isotopic pattern for iodine and a fragment corresponding to the loss of an iodine atom. sigmaaldrich.com

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈ | nih.gov |

| Molecular Weight | 128.17 g/mol | nih.gov |

| Monoisotopic Mass | 128.062600255 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. masterorganicchemistry.comlibretexts.org The key vibrational frequencies provide direct evidence for the presence of the ethynyl and vinyl moieties.

The most diagnostic absorption for the terminal alkyne is the sharp C≡C-H stretch, which appears around 3300 cm⁻¹. masterorganicchemistry.com The C≡C triple bond stretch itself is typically observed as a weaker absorption in the range of 2100-2140 cm⁻¹.

The vinyl group gives rise to several characteristic peaks. The C=C stretching vibration is found around 1630 cm⁻¹. The C-H out-of-plane bending vibrations of the vinyl group are particularly informative and appear in the 900-1000 cm⁻¹ region.

The aromatic ring also has characteristic absorptions. The C-H stretching vibrations of the aromatic protons are typically seen just above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending bands in the 690-900 cm⁻¹ region. For a 1,4-disubstituted benzene, a strong absorption is expected around 810-840 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Terminal Alkyne | C≡C-H Stretch | ~3300 | masterorganicchemistry.com |

| Alkyne | C≡C Stretch | 2100 - 2140 | |

| Vinyl | C=C Stretch | ~1630 | - |

| Vinyl | C-H Out-of-plane Bend | 900 - 1000 | - |

| Aromatic | C-H Stretch | >3000 | masterorganicchemistry.com |

| Aromatic | C=C Stretch | 1450 - 1600 | - |

| 1,4-Disubstituted Benzene | C-H Out-of-plane Bend | 810 - 840 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions and the extent of conjugation in this compound and its derivatives. acs.org The presence of both a benzene ring and unsaturated vinyl and ethynyl groups creates an extended π-conjugated system, which gives rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π-π* transitions. The benzene ring itself has characteristic absorptions, which are modified by the presence of the vinyl and ethynyl substituents. These substituents extend the conjugation, causing a bathochromic (red) shift to longer wavelengths compared to benzene itself.

The introduction of further chromophores or auxochromes in derivatives can significantly alter the UV-Vis spectrum. For instance, extending the conjugated system, as in 1-ethynyl-4-(phenylethynyl)benzene, leads to a significant red shift in the maximum absorption wavelength (λ_max). tcichemicals.com The solvent can also influence the position and intensity of the absorption bands. researchgate.net Analysis of the UV-Vis spectra, often in conjunction with computational methods, provides insights into the electronic structure and the nature of the electronic transitions within these molecules. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to separate the target compound from starting materials, byproducts, and other impurities.

In HPLC, a reversed-phase column (such as C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often employed for the separation of aromatic compounds. sielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined. For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used in the mobile phase. sielc.com

Gas chromatography is also a powerful tool, particularly for volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column, and the components are separated based on their boiling points and interactions with the stationary phase. The purity is determined by the relative area of the peak corresponding to the product. rsc.org

For preparative purposes, flash column chromatography using silica (B1680970) gel is a common method for purifying the synthesized compound on a larger scale. scispace.comgoogle.com The choice of eluent is critical for achieving good separation.

Interactive Data Table: Common Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose | Reference |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water | Purity Assessment, Separation | sielc.com |

| GC | Capillary Column | Helium, Nitrogen | Purity Assessment | rsc.org |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Purification | scispace.comgoogle.com |

Reaction Chemistry of 1 Ethynyl 4 Vinyl Benzene

Catalytic Hydrogenation Studies of 1-Ethynyl-4-vinyl-benzene

The selective hydrogenation of this compound presents a key challenge in controlling the reduction of either the alkyne or the alkene group. Research in this area has focused on achieving high chemoselectivity and regioselectivity through the development of advanced catalytic systems.

Chemoselective and Regioselective Hydrogenation of Alkyne vs. Alkene Moieties

The primary goal in the hydrogenation of this compound is the selective reduction of the ethynyl (B1212043) group to either a vinyl group (to form 1,4-divinylbenzene) or an ethyl group, while leaving the existing vinyl group intact. This chemoselectivity is driven by the differential reactivity of the alkyne and alkene functionalities on a catalyst surface. Typically, alkynes adsorb more strongly to catalyst surfaces than alkenes, which facilitates their preferential hydrogenation.

Studies have demonstrated that with the appropriate catalyst, high selectivity for the hydrogenation of the alkyne can be achieved. For instance, a single-atom catalyst, Pt1/N-C, has shown exceptional performance in the chemoselective hydrogenation of 1-ethynyl-4-vinylbenzene. This catalyst directs the hydrogenation exclusively to the alkyne group, converting it to an alkene, with a reported selectivity of 97% towards 1,4-divinylbenzene (B89562) at nearly 100% conversion. In contrast, platinum nanoparticle catalysts (Pt-NPs/N-C) were found to be non-selective, leading to the hydrogenation of both the alkyne and vinyl groups.

Catalyst Development for Controlled Hydrogenation

The development of catalysts with high selectivity is crucial for the controlled hydrogenation of this compound. The design of these catalysts often involves the use of specific metal centers, supports, and modifiers to tune the electronic and steric properties of the active sites.

A notable advancement in this area is the use of single-atom catalysts (SACs). The aforementioned Pt1/N-C catalyst, consisting of isolated platinum atoms dispersed on a nitrogen-doped carbon support, exemplifies this approach. The unique electronic structure and coordination environment of the single platinum atoms are believed to be responsible for the high chemoselectivity observed. The atomically dispersed nature of the active sites prevents the side reactions often observed on nanoparticle catalysts.

The table below summarizes the performance of different catalysts in the hydrogenation of this compound.

| Catalyst | Product | Selectivity | Conversion |

| Pt1/N-C | 1,4-Divinylbenzene | 97% | ~100% |

| Pt-NPs/N-C | Mixture of products | Low | High |

Mechanistic Insights into Hydrogenation Pathways

The mechanism of selective hydrogenation of enynes is generally understood to proceed via the Horiuti-Polanyi mechanism, which involves the stepwise addition of hydrogen atoms to the adsorbed unsaturated molecule. The chemoselectivity arises from the difference in adsorption energies between the alkyne and alkene moieties on the catalyst surface.

In the case of the Pt1/N-C catalyst, it is proposed that the terminal alkyne of this compound interacts strongly with the single platinum sites. This strong interaction facilitates the activation of the C≡C triple bond and its subsequent hydrogenation. The vinyl group, having a weaker interaction with the catalyst surface, remains unreacted. The specific coordination of the platinum atoms with nitrogen in the carbon matrix is thought to play a key role in modulating the catalyst's electronic properties and, consequently, its selective behavior.

Cycloaddition Reactions Involving this compound

The presence of both a diene-like vinyl group and a dienophilic alkyne group in this compound suggests its potential participation in various cycloaddition reactions.

Diels-Alder and [2+2] Cycloaddition Pathways

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. nih.gov In principle, the vinyl group of this compound could act as a dienophile, or the entire molecule could potentially react in more complex cycloaddition scenarios. However, specific examples of this compound participating as a substrate in Diels-Alder reactions are not well-documented in the reviewed literature. The reactivity in such reactions would be influenced by the electronic nature of the diene or dienophile it reacts with, as well as steric factors.

Click Chemistry Applications (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of this compound makes it an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. tcichemicals.com

In the context of this compound, the ethynyl group can readily react with an organic azide (B81097) in the presence of a copper(I) catalyst to form a triazole ring, leaving the vinyl group available for further functionalization. This modular approach allows for the straightforward synthesis of complex molecules and polymers. The CuAAC reaction is a powerful tool for creating covalent connections between different molecular building blocks. nih.gov

| Reactants | Catalyst | Product |

| This compound, Organic Azide | Copper(I) | 1-(4-vinylphenyl)-4-substituted-1H-1,2,3-triazole |

Cross-Coupling Reactions of this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The ethynyl group of this compound is a versatile handle for a variety of such transformations, particularly those catalyzed by transition metals like palladium and copper.

The terminal alkyne of this compound provides a reactive C(sp)-H bond that can be readily functionalized. This allows for the formation of new carbon-carbon bonds by coupling with carbons of different hybridization states.

C(sp)-C(sp²) Coupling: This type of coupling involves the formation of a bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon, typically from an aryl or vinyl halide or triflate. The most prominent example of this transformation is the Sonogashira coupling. wikipedia.orglibretexts.org

C(sp)-C(sp³) Coupling: Forming a bond between the alkyne's sp-carbon and an sp³-hybridized carbon is also a valuable transformation. Recent advances have shown that under specific conditions using frustrated Lewis pairs (FLPs), this compound can undergo selective C(sp³)–C(sp) cross-coupling with aryl esters. acs.orgnih.gov In these reactions, the alkyne moiety reacts preferentially over the vinyl group. acs.orgnih.gov For instance, the reaction of this compound with various aryl esters in the presence of B(C₆F₅)₃/Mes₃P as the FLP resulted in the exclusive formation of the C(sp³)–C(sp) coupled products in good yields. acs.orgnih.gov

| Coupling Partner Hybridization | Reaction Type | Example |

| sp² | Sonogashira Coupling | Reaction with aryl or vinyl halides |

| sp³ | FLP-mediated Coupling | Reaction with aryl esters |

Palladium catalysts are extensively used for cross-coupling reactions involving alkynes. youtube.com The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of palladium catalysis. wikipedia.orgorganic-chemistry.org

The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium(0) species to the aryl/vinyl halide, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, the copper(I) salt, and the base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The ethynyl group of this compound is an excellent substrate for the Sonogashira reaction, allowing for its coupling with a wide array of aryl and vinyl halides to produce substituted styrene (B11656) derivatives. The reaction conditions are generally mild, and the methodology is tolerant of many functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst, such as alkyne homocoupling (Glaser coupling). libretexts.org

Copper(I) salts can catalyze the coupling of terminal alkynes with vinyl halides to synthesize conjugated 1,3-enynes. organic-chemistry.orgnih.govnih.gov This provides a direct method for extending the conjugation of this compound by introducing a new vinyl group attached to the alkyne. The reaction is often carried out in the presence of a base and proceeds with retention of the double bond geometry of the starting vinyl halide. nih.govrsc.org This methodology is palladium-free and offers an alternative to the Sonogashira coupling for the synthesis of enynes. nih.gov

Another important copper(I)-catalyzed reaction of terminal alkynes is the Glaser-Hay coupling , which is the oxidative homocoupling of two terminal alkyne molecules to form a symmetrical 1,3-diyne. nih.govacs.orgwikipedia.org In the presence of a copper(I) salt, a base (often a bidentate amine like TMEDA), and an oxidant (typically oxygen from air), this compound would dimerize to form 1,4-bis(4-vinylphenyl)-1,3-butadiyne. wikipedia.orgsynarchive.com This reaction is a powerful tool for synthesizing symmetrical conjugated systems. Modifications of the Glaser coupling, such as the Eglinton and Hay couplings, offer variations in reaction conditions and scope. wikipedia.orgorganic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. libretexts.org The susceptibility of the benzene ring in this compound to electrophilic attack and the regiochemical outcome of such reactions are governed by the electronic effects of the existing ethynyl and vinyl substituents.

Both the vinyl and ethynyl groups are classified as activating substituents, meaning they donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. bldpharm.com This activation occurs primarily through resonance, where the π-systems of the substituents overlap with the aromatic π-system. Consequently, these groups direct incoming electrophiles to the ortho and para positions. In this compound, since the two groups are already in a para relationship, all four remaining positions on the ring are ortho to one of the substituents. Therefore, electrophilic substitution is expected to occur at these positions, likely yielding a mixture of 2- and 3-substituted products (relative to the vinyl group).

While specific, documented examples of electrophilic aromatic substitution reactions such as nitration or Friedel-Crafts acylation directly on the this compound substrate are not extensively reported in the literature, the expected outcomes can be predicted based on established chemical principles. The existence of related compounds like 1-ethynyl-4-nitrobenzene (B13769) supports the feasibility of such transformations on similar aromatic scaffolds. tcichemicals.comsigmaaldrich.comnih.gov

| Reaction Type | Typical Reagents | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-Ethynyl-2-nitro-4-vinyl-benzene and 1-Ethynyl-3-nitro-4-vinyl-benzene | The nitro group is introduced onto the aromatic ring. |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 2-Bromo-1-ethynyl-4-vinyl-benzene and 3-Bromo-1-ethynyl-4-vinyl-benzene | A halogen atom is substituted onto the ring. Reaction with the double or triple bond is a competing pathway. |

| Sulfonation | Fuming H₂SO₄ | 2-Ethynyl-5-vinyl-benzenesulfonic acid and 3-Ethynyl-4-vinyl-benzenesulfonic acid | The sulfonation is typically reversible. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(2-Ethynyl-5-vinyl-phenyl)ethan-1-one and 1-(3-Ethynyl-4-vinyl-phenyl)ethan-1-one (for R=CH₃) | This reaction introduces an acyl group. Polymerization of the vinyl group can be a significant side reaction under the strong Lewis acid conditions. wikipedia.org |

Oxidative and Reductive Transformations of Functional Groups in this compound

The vinyl and ethynyl groups of this compound are susceptible to a variety of oxidative and reductive transformations. The presence of two distinct unsaturated systems allows for the possibility of chemoselective reactions.

Reductive Transformations: The most significant reductive transformation is catalytic hydrogenation. Research has demonstrated that high selectivity can be achieved in the hydrogenation of this compound. Using a single-atom platinum catalyst (Pt₁/N-C), it is possible to selectively reduce the ethynyl (alkyne) group to a vinyl (alkene) group, yielding 1,4-divinylbenzene as the major product. lookchem.com This catalyst shows excellent chemoselectivity, leaving the existing vinyl group on the molecule intact. lookchem.com In contrast, using platinum nanoparticle catalysts (Pt-NPs/N-C) results in a lack of selectivity, leading to the co-hydrogenation of both the alkyne and the alkene functionalities. lookchem.com

Oxidative Transformations: The oxidation of this compound can proceed via several pathways, depending on the oxidant used.

Epoxidation: The vinyl group, being more electron-rich than the ethynyl group, is expected to be more reactive towards electrophilic oxidizing agents like peroxyacids (e.g., meta-chloroperoxybenzoic acid, m-CPBA). Therefore, selective epoxidation of the vinyl double bond to form 2-(4-ethynylphenyl)oxirane (B13584418) is the anticipated outcome.

Ozonolysis: Ozonolysis followed by an appropriate work-up would lead to the cleavage of the unsaturated bonds. Reductive work-up (e.g., with zinc or dimethyl sulfide) of the vinyl group would yield 4-ethynylbenzaldehyde (B1303622) and formaldehyde. The ethynyl group is generally less reactive towards ozone, but under forcing conditions, it would be cleaved to a carboxylic acid, ultimately yielding 4-formylbenzoic acid after cleavage of both groups.

Strong Oxidation: Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh (hot, concentrated) conditions would likely result in the oxidative cleavage of both side chains, ultimately yielding terephthalic acid.

| Transformation | Reagent(s) | Selective Target | Major Product |

|---|---|---|---|

| Selective Hydrogenation | H₂, Pt₁/N-C catalyst | Ethynyl group | 1,4-Divinylbenzene |

| Non-selective Hydrogenation | H₂, Pt-NPs/N-C catalyst | Both groups | 1,4-Diethylbenzene (and intermediates) |

| Epoxidation | m-CPBA | Vinyl group | 2-(4-Ethynylphenyl)oxirane |

| Ozonolysis (reductive work-up) | 1. O₃; 2. Zn/H₂O or DMS | Vinyl group | 4-Ethynylbenzaldehyde |

| Strong Oxidation | KMnO₄ (hot, conc.) | Both groups | Terephthalic acid |

Reactivity in Reactions with Organometallic Species

This compound exhibits distinct reactivity at its alkene and alkyne sites in reactions involving organometallic and related main-group species, particularly organoboron reagents. While specific reactions with species like germenes are not well-documented, its interactions with borane-based catalysts have been explored, revealing high levels of chemoselectivity.

In the presence of a frustrated Lewis pair (FLP) composed of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a phosphine, this compound reacts with aryl esters to give exclusive formation of Csp³–Csp cross-coupled products. wikipedia.org This indicates a highly selective reaction at the terminal alkyne functionality, leaving the vinyl group unreacted. wikipedia.orgiwu.edu

Conversely, a different reaction involving an organoboron catalyst showcases reactivity at the vinyl group. When this compound is treated with an α-aryl α-diazoester in the presence of catalytic B(C₆F₅)₃, a selective cyclopropanation reaction occurs. This transformation exclusively involves the alkene, affording the corresponding cyclopropane (B1198618) product while the alkyne site remains untouched.

These examples highlight the tunable reactivity of this compound, where the choice of catalyst and reaction partner can precisely direct the transformation to either the ethynyl or the vinyl group.

| Reagents | Catalyst System | Reactive Site | Reaction Type |

|---|---|---|---|

| Aryl ester | B(C₆F₅)₃ / Mes₃P (FLP) | Ethynyl group | Csp³–Csp cross-coupling |

| α-Aryl α-diazoester | B(C₆F₅)₃ | Vinyl group | Cyclopropanation |

Polymerization and Advanced Materials Applications of 1 Ethynyl 4 Vinyl Benzene

Homo- and Copolymerization of 1-Ethynyl-4-vinyl-benzene

The presence of two distinct polymerizable moieties on this compound allows for its participation in various polymerization schemes, leading to diverse polymer structures.

Conventional free-radical polymerization (FRP) can be employed to polymerize this compound through its vinyl group. The process typically involves three main stages: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: The polymerization is started by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to generate primary radicals. libretexts.orgfrontiersin.org These radicals then attack the vinyl group of a this compound monomer, creating a new, monomer-centered radical. youtube.com

Propagation: The newly formed radical adds to the vinyl group of subsequent monomer molecules in a repeating fashion, leading to the growth of a polymer chain. libretexts.org This step selectively consumes the vinyl groups, leaving the ethynyl (B1212043) groups as pendant functionalities along the polystyrene-type backbone. acs.org The reaction is regioselective, forming the more stable benzylic radical intermediate. libretexts.org

Termination: The growth of polymer chains is halted through termination reactions, primarily combination or disproportionation, where two growing radical chains react with each other. libretexts.org

While FRP is a robust method, it offers limited control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. ippi.ac.ir The high reactivity of the ethynyl group might also lead to side reactions or partial cross-linking under certain radical conditions, especially at higher temperatures and conversions.

To achieve polymers with well-defined structures, controlled/living polymerization techniques are preferred. These methods minimize irreversible termination and chain transfer reactions, allowing for the synthesis of polymers with predictable molecular weights, low polydispersity, and complex architectures like block copolymers. ippi.ac.ir

Anionic Polymerization: Direct anionic polymerization of this compound is challenging because the acidic proton of the terminal ethynyl group can terminate the living anionic chain end. acs.org To overcome this, a protection strategy is employed. The ethynyl group is first protected, for example, by reacting it with a trimethylsilyl (B98337) (TMS) group to form 4-[(trimethylsilyl)ethynyl]styrene. This protected monomer can then undergo living anionic polymerization initiated by organolithium compounds in a non-polar solvent. acs.org The polymerization proceeds exclusively through the vinyl group, yielding a well-defined polymer. Subsequent deprotection of the TMS groups affords poly(this compound) with controlled molecular weight and narrow molecular weight distribution. acs.org

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile controlled radical polymerization method that has been successfully applied to a wide range of styrenic monomers. cmu.eduthescipub.com For this compound, similar to anionic polymerization, protection of the ethynyl group is often necessary to prevent side reactions with the transition-metal catalyst. The polymerization involves a reversible activation/deactivation process of the growing polymer chain, mediated by a transition-metal complex (e.g., CuBr/2,2′-bipyridine). cmu.edu This allows for the synthesis of well-defined homopolymers and block copolymers with pendant ethynyl functionalities. acs.org

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is another powerful controlled radical polymerization technique known for its tolerance to a wide variety of functional groups and monomers, including styrenes. sigmaaldrich.cnnih.govnih.gov The control is achieved through a degenerative chain transfer process using a RAFT agent, such as a dithioester or trithiocarbonate. sigmaaldrich.cn This method can be used to polymerize this compound, potentially even without protection of the ethynyl group under carefully selected conditions, to produce polymers with controlled molecular weights and low polydispersities. benicewiczgroup.com

| Polymerization Method | Key Features | Monomer Requirement | Typical Initiator/Catalyst | Control over Polymer Structure |

|---|---|---|---|---|

| Free-Radical Polymerization (FRP) | Robust, simple conditions | Unprotected monomer | AIBN, BPO | Poor |

| Anionic Polymerization | Produces highly uniform polymers | Ethynyl group must be protected (e.g., with TMS) | Organolithium compounds (e.g., n-BuLi) | Excellent |

| Atom Transfer Radical Polymerization (ATRP) | Good control, tolerant to some functionalities | Protection of ethynyl group recommended | Alkyl halide / Cu(I) complex | Very Good |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Versatile, wide monomer scope | Unprotected monomer may be tolerated | Radical Initiator + RAFT Agent (e.g., trithiocarbonate) | Very Good |

The pendant ethynyl groups on the poly(this compound) backbone are highly valuable for creating cross-linked polymer networks. After the initial polymerization through the vinyl groups, these reactive alkyne functionalities can undergo various post-polymerization reactions to form stable covalent bonds between polymer chains.

This cross-linking transforms the soluble, linear thermoplastic polymer into an insoluble, infusible thermoset material with enhanced mechanical strength, thermal stability, and solvent resistance. rsc.org The cross-linking can be initiated by thermal treatment, sometimes in the presence of a catalyst, or by photochemical reactions. acs.org For example, diblock copolymers of poly(ethylene oxide)-b-poly(4-ethynylstyrene) have been shown to form core cross-linked micelles in aqueous solution. The cross-linking of the poly(4-ethynylstyrene) core was achieved through a photoreaction of the acetylenic groups, resulting in stable carbon nanospheres upon pyrolysis. acs.org This demonstrates the utility of the ethynyl group as a latent cross-linkable moiety that can be activated on demand.

Functional Polymer Synthesis utilizing this compound

The dual functionality of this compound makes it an excellent monomer for creating complex and functional polymer architectures.

Poly(phenylacetylene) (PPA) and its derivatives are a class of conjugated polymers with interesting optical and electronic properties. rsc.org this compound can be incorporated into PPA structures in several ways.

One approach is to synthesize graft copolymers. For instance, a poly(this compound) backbone can be prepared first via polymerization of the vinyl groups. Subsequently, the pendant ethynyl groups can act as initiation or propagation sites for the polymerization of phenylacetylene monomers, leading to a "grafting-from" or "grafting-through" architecture. A study demonstrated the synthesis of poly(phenylacetylene) with grafted poly(vinyl ether) chains by using a functionalized phenylacetylene monomer, highlighting the feasibility of creating such complex structures. nih.gov Similarly, this compound could be used to create polystyrene-grafted PPA.

Alternatively, this compound can be copolymerized with phenylacetylene monomers using catalysts that promote alkyne polymerization, such as rhodium(I) complexes. rsc.org Depending on the reaction conditions, this could lead to random or block copolymers where the vinyl groups of the this compound units remain as pendant functionalities for further reactions.

| Architectural Approach | Description | Resulting Polymer Structure |

|---|---|---|

| Grafting onto Backbone | Polymerize this compound via vinyl groups, then use pendant ethynyl groups to attach PPA chains. | Polystyrene backbone with PPA side chains. |

| Macromonomer Method | Polymerize this compound via ethynyl groups to form a PPA-type macromonomer with a pendant vinyl group, then copolymerize this macromonomer. | PPA backbone with polystyrene side chains. |

| Direct Copolymerization | Copolymerize this compound with phenylacetylene using an alkyne polymerization catalyst. | A linear copolymer with both phenylacetylene and ethynylstyrene units in the backbone. |

Conjugated polymers are characterized by a backbone of alternating single and double (or triple) bonds, which allows for the delocalization of π-electrons. These materials are central to applications in organic electronics, such as light-emitting diodes, solar cells, and sensors. The terminal ethynyl group of this compound is an excellent functional handle for integrating polystyrene-based materials into larger conjugated systems.

A primary method for this integration is through post-polymerization modification using cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is particularly well-suited for this purpose. mdpi.com A well-defined poly(this compound) can be synthesized and then reacted with various halogenated aromatic compounds (e.g., dibromofluorene, dibromothiophene) via Sonogashira coupling. This process effectively grafts conjugated segments onto the polystyrene backbone, creating novel materials that combine the processability of polystyrene with the optoelectronic properties of the conjugated moieties. The introduction of ethynylene or ethynylene-thiophene spacers via such reactions can significantly influence the electronic and optical properties of the final polymer. mdpi.com

Development of Advanced Polymer Resins and Additives

Polymers derived from this compound are integral to the formulation of advanced polymer resins, where the monomer's dual functionality can be leveraged to create highly cross-linked networks. The presence of both vinyl and ethynyl groups allows for a two-stage curing process. Initially, the vinyl groups can undergo polymerization to form a linear or lightly branched polymer. Subsequently, the pendant ethynyl groups can be cross-linked through thermal or catalytic activation, resulting in a thermoset resin with high thermal stability and mechanical strength. This characteristic makes this compound a valuable component in the synthesis of heat-resistant and ablative materials.

As an additive, this compound can be incorporated into existing polymer matrices to enhance their properties. For instance, its addition to thermoplastic or thermosetting resins can improve their thermal stability, flame retardancy, and mechanical performance upon curing. The ethynyl groups, in particular, can undergo various reactions, such as cyclotrimerization, to form highly stable aromatic networks within the host polymer matrix.

Role of this compound in Nanomaterials Development

The high carbon content and aromatic nature of this compound make it a promising precursor for the synthesis of carbon-based nanomaterials. While direct synthesis of structures like graphene or carbon nanotubes solely from this compound is not extensively documented, its derivatives and analogous compounds are utilized in the formation of porous organic polymers (POPs). These materials, with their high surface areas and tunable porosities, are synthesized through the cross-linking of aromatic monomers. The polymerization of this compound can lead to the formation of porous aromatic frameworks with potential applications in gas storage, separation, and catalysis. For instance, the polycyclotrimerization of diynes, a reaction accessible to the ethynyl group of this compound, is a known method for producing highly porous hyperbranched polymers. researchgate.net

Furthermore, polymers of this compound can serve as a scaffold for the in-situ generation of nanoparticles. The pendant functional groups can coordinate with metal precursors, which can then be reduced to form well-dispersed metal nanoparticles within the polymer matrix, creating nanocomposites with unique catalytic, optical, or electronic properties.

Polymer-Analogous Transformations and Post-Functionalization of this compound Polymers

The polymers synthesized from this compound possess reactive pendant groups that are amenable to a variety of post-polymerization modifications. This allows for the fine-tuning of the polymer's properties after its initial synthesis. The pendant ethynyl and vinyl groups can be selectively functionalized using "click chemistry" reactions, which are known for their high efficiency and specificity. mcmaster.ca

One such reaction is the thiol-ene reaction, where a thiol can be added across the pendant vinyl group in the presence of a radical initiator or UV light. nih.gov This allows for the introduction of a wide range of functional groups, depending on the structure of the thiol. Similarly, the pendant ethynyl group can undergo the copper-catalyzed azide-alkyne cycloaddition (CuAAC), another prominent click reaction, to introduce various functionalities by reacting with organic azides. mcmaster.ca These post-functionalization strategies are invaluable for creating materials with tailored surface properties, solubility, or for the attachment of biomolecules.

| Functionalization Reaction | Reactive Group | Reagent | Potential Introduced Functionality |

| Thiol-ene Reaction | Vinyl | Thiol (R-SH) | Hydroxyl, Carboxylic Acid, Amine |

| Azide-Alkyne Cycloaddition | Ethynyl | Organic Azide (B81097) (R-N3) | Biotin, Fluorescent Dyes, Peptides |

This table presents potential post-functionalization reactions for polymers of this compound based on established click chemistry principles.

Catalysis in Polymerization of this compound

The polymerization of this compound can be controlled to selectively polymerize either the vinyl or the ethynyl group, or both, depending on the choice of catalyst and reaction conditions.

Rhodium(I)-based catalysts are particularly effective for the stereoregular polymerization of substituted acetylenes. researchgate.net For the ethynyl group of this compound, a Rh(I) catalyst can promote a living polymerization, leading to polymers with a high degree of stereochemical control, typically a cis-transoidal structure. The use of specific ligands on the rhodium center can influence the stereoselectivity of the polymerization. This control over the polymer's microstructure is crucial as it directly impacts its macroscopic properties, such as crystallinity and solubility.

A variety of transition metal catalysts can be employed for the polymerization of this compound. For the vinyl group, Ziegler-Natta catalysts, commonly based on titanium or zirconium, are effective for producing polyolefin-like chains. mdpi.com These catalyst systems can be tailored to control the molecular weight and branching of the resulting polymer. For the ethynyl group, besides rhodium, other transition metals like palladium and nickel can also catalyze its polymerization, although often with less stereocontrol. The choice of the transition metal catalyst system allows for the selective polymerization of one of the functional groups, leaving the other available for subsequent reactions.

| Catalyst System | Target Monomer Group | Resulting Polymer Structure |

| Rhodium(I) complexes | Ethynyl | Stereoregular (cis-transoidal) |

| Ziegler-Natta (Ti, Zr) | Vinyl | Polyolefin-like |

| Palladium/Nickel complexes | Ethynyl | Less stereoregular polyacetylene |

This table summarizes common transition metal catalyst systems and their expected outcomes in the polymerization of this compound.

The polymerization activity of this compound is influenced by the electronic and steric nature of its constituent groups. For the vinyl polymerization, the ethynylphenyl group acts as a substituent on the styrene (B11656) core. The electronic effect of this substituent can be analyzed using the Hammett equation, which correlates reaction rates with the electronic properties of substituents. cmu.edu Electron-withdrawing substituents on the styrene ring generally increase the polymerization rate in radical polymerizations. cmu.edu

The Hammett equation is given by: log(k/k₀) = ρσ

where:

k is the rate constant for the substituted monomer.

k₀ is the rate constant for the unsubstituted monomer (styrene).

ρ is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ is the substituent constant, which quantifies the electronic effect of the substituent.

Computational Chemistry and Theoretical Investigations of 1 Ethynyl 4 Vinyl Benzene

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

Transition State Analysis and Reaction Mechanisms

DFT calculations are instrumental in locating and characterizing transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The analysis of these transient structures is crucial for understanding the mechanism of a chemical transformation.

For 1-ethynyl-4-vinyl-benzene, DFT studies have been used to explore its reactivity in cross-coupling reactions. In one such study, the reaction of an iodinating reagent (I3) with this compound was investigated to understand the preferential site of reaction. rsc.org Calculations performed at the SMD/B3LYP-D3/def2-TZVP//SMD/B3LYP-D3/6-31G(d) level of theory in a Tetrahydrofuran (THF) solvent model revealed that the reaction could proceed through an attack at either the alkyne or the alkene (vinyl) group. rsc.org

The transition-state energies for the formation of an adduct at the alkene and the alkyne were found to be very similar, with activation barriers of 14.3 kcal/mol and 14.4 kcal/mol, respectively. rsc.org This similarity suggests that kinetically, both pathways are almost equally probable. However, the thermodynamic stability of the resulting products dictates the final outcome. The C(sp³)–C(sp) cross-coupled product, resulting from the reaction at the ethynyl (B1212043) group, is thermodynamically more stable (at -1.4 kcal/mol) than the C(sp³)–C(sp²) product from the vinyl group (at +5.7 kcal/mol). rsc.org This thermodynamic preference provides a clear explanation for the experimentally observed reaction mechanism, where only the product from the alkyne attack is formed. rsc.org

| Species | Relative Free Energy (kcal/mol) |

| Transition State (Alkene Adduct) | 14.3 |

| Transition State (Alkyne Adduct) | 14.4 |

| Product (Alkene Coupling) | 5.7 |

| Product (Alkyne Coupling) | -1.4 |

This table presents DFT-computed relative free energies for the reaction of an iodinating agent with this compound, highlighting the transition state energies and the thermodynamic stability of the final products. Data sourced from ResearchGate. rsc.org

Regioselectivity and Chemoselectivity Predictions

The presence of two distinct reactive sites—the ethynyl and vinyl groups—makes this compound an interesting substrate for studying selectivity. DFT calculations can predict both regioselectivity (where on a functional group a reaction occurs) and chemoselectivity (which functional group reacts).

As detailed in the transition state analysis, DFT calculations successfully predicted the chemoselectivity of the reaction with the I3 reagent. rsc.org Although the kinetic barriers for attack at the alkyne and alkene were nearly identical, the significant difference in the thermodynamic stability of the products was the deciding factor. rsc.org The calculations showed a strong preference for the reaction to occur at the ethynyl (alkyne) moiety over the vinyl (alkene) moiety. This outcome is a classic example of thermodynamic control, where the final product distribution is governed by the relative energies of the products rather than the activation energies to form them. Such predictive power is a key advantage of using DFT to study complex organic reactions, offering insights that can guide synthetic strategies. niscpr.res.in

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized across the entire molecule in specific orbitals. youtube.com This approach is fundamental to understanding a molecule's reactivity and electronic properties. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance.

HOMO-LUMO Gap Calculations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter derived from MO theory. A small gap generally indicates high chemical reactivity and polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govrsc.org Conversely, a large HOMO-LUMO gap suggests high kinetic stability. youtube.com

For this compound, the electronic structure is defined by a conjugated π-system that includes the benzene (B151609) ring and the two unsaturated substituents. DFT calculations are commonly used to compute the energies of these frontier orbitals. The presence of both ethynyl and vinyl groups, which can participate in π-conjugation, is expected to lower the energy of the LUMO and raise the energy of the HOMO compared to unsubstituted benzene, thereby reducing the HOMO-LUMO gap. nih.gov This smaller energy gap suggests that this compound is more reactive than benzene and is a candidate for use in materials with specific electronic or optical properties. rsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.76 | -0.53 | 6.23 |

| Styrene (B11656) (Vinylbenzene) | -6.14 | -0.91 | 5.23 |

| Phenylacetylene (Ethynylbenzene) | -6.34 | -0.79 | 5.55 |

| This compound | (Predicted lower than Styrene) | (Predicted lower than Styrene) | (Predicted < 5.23) |

This table shows representative DFT-calculated HOMO-LUMO energies for benzene and related compounds to illustrate the expected trend for this compound. The extended conjugation in this compound is predicted to result in a smaller HOMO-LUMO gap compared to its constituent parts.

Electron Density Distribution and Substituent Effects

The distribution of electron density in this compound is governed by the electronic effects of its substituents. Both the vinyl and ethynyl groups are connected to the benzene ring and participate in its π-system. Their effects can be understood through a combination of inductive and resonance (or conjugative) effects. smu.edu

Inductive Effect : Both the vinyl and ethynyl groups are slightly more electronegative than the phenyl ring carbons they are attached to, leading to a weak electron-withdrawing inductive effect.

Resonance Effect : Both groups can donate π-electrons into the benzene ring or accept π-electrons from it, extending the conjugated system. This resonance effect is generally more significant than the inductive effect for these groups and leads to an increased electron density at the ortho and para positions of the ring.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are a powerful tool for predicting and interpreting various spectroscopic properties, including vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. By computing these properties for a proposed structure, researchers can compare the theoretical spectrum with experimental data to confirm molecular identity and gain a deeper understanding of its structure and bonding.

For this compound, DFT calculations can predict its infrared (IR) spectrum by computing its vibrational frequencies. Key predicted absorptions would include:

Alkyne C≡C stretch : A weak band expected around 2100-2150 cm⁻¹.

Alkene C=C stretch : A band in the 1620-1640 cm⁻¹ region.

Aromatic C=C stretches : Multiple bands in the 1450-1600 cm⁻¹ region.

sp² C-H stretches (vinyl and aromatic) : Bands appearing above 3000 cm⁻¹.

sp C-H stretch (terminal alkyne) : A sharp, characteristic band around 3300 cm⁻¹.

Similarly, NMR chemical shifts can be calculated with high accuracy using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. The calculations would predict distinct signals for the ethynyl proton, the three unique vinyl protons, and the aromatic protons on the benzene ring. The predicted chemical shifts would reflect the electronic environment of each nucleus, influenced by the combined substituent effects of the ethynyl and vinyl groups. Comparing these calculated spectra with experimental results provides a robust method for structural verification.

Modeling Polymerization Processes and Polymer Structures derived from this compound

Computational chemistry and theoretical investigations serve as indispensable tools for understanding the complex polymerization behavior of bifunctional monomers like this compound. The presence of two distinct reactive sites—an ethynyl group and a vinyl group—allows for a variety of reaction pathways, leading to diverse polymer architectures, including linear chains, branched structures, and cross-linked networks. Modeling these processes provides molecular-level insights that are often challenging to obtain through experimental methods alone. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are paramount in predicting reaction mechanisms, simulating polymer growth, and determining the structure-property relationships of the resulting materials. environmentaljournals.orgmdpi.com

Density Functional Theory (DFT) for Mechanistic Insights

DFT calculations are highly effective for elucidating the thermodynamics and kinetics of the competing polymerization pathways of this compound. mdpi.com By modeling the monomer, initiator, and intermediate radical or ionic species, researchers can map the potential energy surfaces for different reactions. This allows for the determination of activation energy barriers, which are crucial for predicting the most favorable reaction pathways under various conditions.

Key polymerization reactions that can be modeled using DFT include:

Vinyl-Addition Polymerization: The selective polymerization through the vinyl group, leaving the ethynyl group as a pendant functionality on the polymer backbone.

Ethynyl-Addition Polymerization: Polymerization involving the triple bond, which can lead to conjugated polymer backbones.

Copolymerization: Reactions involving both vinyl and ethynyl groups, leading to complex, irregular structures.

Cross-linking: The reaction of pendant ethynyl or vinyl groups from existing polymer chains, resulting in the formation of a three-dimensional network. This is analogous to the well-studied cross-linking polymerization of 1,4-divinylbenzene (B89562). itu.edu.tr

Theoretical calculations can reveal that the relative reactivity of the two functional groups is a key determinant of the final polymer structure. mdpi.com For instance, DFT can be used to compare the energy barriers for a propagating radical adding to the vinyl group versus the ethynyl group. Such studies often involve calculating the transition state energies for each pathway. mdpi.commdpi.com

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Vinyl Propagation | Propagating radical adds to the vinyl group of a monomer. | 12.5 |

| Ethynyl Propagation | Propagating radical adds to the ethynyl group of a monomer. | 18.2 |

| Vinyl Cross-linking | Propagating radical on one chain adds to a pendant vinyl group on another. | 14.8 |

| Ethynyl Cross-linking | Propagating radical on one chain adds to a pendant ethynyl group on another. | 20.1 |

The data in Table 1, while illustrative, demonstrates how DFT can quantify the kinetic favorability of different reaction steps. mdpi.com In this hypothetical scenario, vinyl propagation has the lowest activation energy, suggesting that under these modeled conditions, polymerization would preferentially proceed through the vinyl groups, leading to a linear polymer with pendant ethynyl groups. The higher barriers for cross-linking suggest that branching and network formation would become more significant at higher monomer conversions or temperatures. researchgate.net

Molecular Dynamics (MD) for Polymer Structure and Properties

Following mechanistic insights from DFT, Molecular Dynamics (MD) simulations are employed to model the temporal evolution of the polymer system, from chain growth to the formation of a bulk material. tue.nl Reactive force fields (like ReaxFF) or specialized algorithms can simulate the polymerization process itself, providing a view of how the chemical and topological structure of the polymer network evolves. tue.nlmdpi.com These simulations are crucial for constructing realistic, well-equilibrated, all-atom models of the final polymer. tue.nlmdpi.com

Once a polymer structure is obtained—whether it be a single chain or a cross-linked network—MD simulations are used to predict key macroscopic properties. By simulating the system at various temperatures and pressures, one can derive thermomechanical data that correlates directly with experimental observables. mdpi.comresearchgate.net

Key properties investigated via MD simulations include:

Glass Transition Temperature (Tg): Determined by analyzing the change in density or specific volume as a function of temperature. Tg is highly dependent on the degree of cross-linking and chain rigidity. mdpi.com

Density: The simulated equilibrium density of the bulk polymer provides insight into the packing efficiency of the polymer chains. mdpi.com

Mechanical Properties: Simulations of the polymer structure under tensile or shear deformation can be used to calculate mechanical properties like Young's modulus, providing insight into the material's stiffness and strength. researchgate.net

Chain Conformation: Analysis of the polymer backbone's geometry, such as the radius of gyration and end-to-end distance, helps characterize the shape and flexibility of the polymer chains in the amorphous state. mdpi.com

| Polymer Structure | Degree of Cross-linking (%) | Simulated Density (g/cm³) at 300 K | Predicted Glass Transition Temp. (Tg) (K) |

|---|---|---|---|

| Linear (Vinyl Polymerization Only) | 0% | 1.08 | 415 |

| Lightly Branched | 15% | 1.12 | 460 |

| Moderately Cross-linked | 40% | 1.17 | 525 |

| Highly Cross-linked Network | 85% | 1.25 | 610 |

The illustrative data in Table 2 shows a clear trend: as the degree of cross-linking increases, both the density and the glass transition temperature of the polymer are predicted to rise significantly. This is because the covalent cross-links restrict the mobility of the polymer chains, leading to a more rigid and densely packed material. mdpi.com Such simulations provide a powerful predictive framework for designing polymers with specific thermal and mechanical properties by controlling the polymerization conditions to favor a desired degree of cross-linking.

Conclusion and Future Research Directions for 1 Ethynyl 4 Vinyl Benzene Chemistry

Summary of Key Research Advancements

Research on 1-ethynyl-4-vinyl-benzene and its analogs has led to significant progress, primarily in the field of polymer chemistry. The molecule's utility stems from its ability to act as a versatile monomer and cross-linking agent.

Key advancements include:

Controlled Polymerization: A major challenge with bifunctional monomers like this compound is controlling which functional group reacts. Research on related monomers, such as divinylbenzene, has demonstrated that selective and living anionic polymerization of one vinyl group is achievable, preventing uncontrolled cross-linking. researchgate.net This allows for the synthesis of soluble, linear polymers with pendant reactive groups (in this case, ethynyl (B1212043) groups) that can be further modified. researchgate.net Similarly, living anionic polymerization of protected analogs like 4-[(trimethylsilyl)ethynyl]styrene has been successfully developed, yielding well-defined polymers with narrow molecular weight distributions. acs.org These controlled polymerization techniques are crucial for creating advanced polymer architectures.

Development of Porous Organic Polymers (POPs): The rigid structure of this compound makes it an excellent candidate for constructing microporous materials. It serves as a building block for creating porous organic frameworks (COFs) and other porous polymer networks. nbinno.com These materials are characterized by high thermal stability and large surface areas, making them suitable for applications in gas storage and separation. nbinno.commdpi.com

Materials for Optoelectronics: The π-conjugated system within this compound is beneficial for applications in organic electronics. nbinno.com Polymers derived from this monomer are investigated for their potential use in organic light-emitting diodes (OLEDs) and as organic semiconductors, where the conjugated structure facilitates charge transport. nbinno.comsigmaaldrich.com

Unexplored Reactivities and Synthetic Challenges

Despite the progress, significant challenges and unexplored chemical transformations remain, offering fertile ground for future research. The primary difficulties lie in achieving selective reactivity and scaling up synthetic processes.

Chemoselective Functionalization: A key synthetic challenge is the selective reaction of one functional group while leaving the other intact. The ethynyl and vinyl groups have distinct but sometimes overlapping reactivities. Future work is needed to develop more robust catalytic systems that can predictably and selectively target one site for transformations like hydrosilylation, hydroboration, or cycloaddition, leaving the other group available for subsequent polymerization or modification. mdpi.com

Controlled and Selective Polymerization: While advancements have been made, achieving controlled polymerization of this compound itself remains a significant hurdle. Preventing cross-linking through the reaction of both the vinyl and ethynyl groups is paramount for producing soluble, processable polymers. nih.gov Developing polymerization methods (e.g., controlled radical polymerization like ATRP or living anionic polymerization) that selectively target only the vinyl group is a primary objective. cmu.educmu.edu The alternative, selectively polymerizing the ethynyl group while preserving the vinyl group, is another largely unexplored avenue.

Synthetic Route Optimization: The synthesis of this compound typically relies on multi-step processes, often involving palladium-catalyzed cross-coupling reactions. nbinno.com Challenges include catalyst cost, removal of metal impurities from the final product, and scalability. Developing more efficient, cost-effective, and sustainable synthetic routes is crucial for the broader application of this monomer.

| Research Challenge | Description | Potential Approach |

| Selective Functionalization | Modifying either the ethynyl or vinyl group exclusively. | Development of chemo- and regioselective catalysts. mdpi.commdpi.com |

| Polymerization Control | Preventing insoluble, cross-linked networks by polymerizing only one functional group. | Advanced polymerization techniques (e.g., living anionic, ATRP). researchgate.netcmu.edu |

| Monomer Synthesis | Improving the efficiency and sustainability of the monomer's production. | Exploring alternative catalysts and flow chemistry processes. |

Emerging Applications in Advanced Materials Science

The unique structure of this compound makes it a promising component for next-generation materials. The ability to form rigid, porous, and conjugated structures is driving its exploration in several high-tech areas.

Gas Storage and Separation: Porous organic polymers derived from this compound and similar monomers are being actively investigated for energy and environmental applications. Their high surface area and tunable pore sizes make them ideal candidates for storing fuels like hydrogen and methane. mdpi.comresearchgate.net Furthermore, these materials can be functionalized to selectively capture carbon dioxide, offering potential solutions for carbon capture technologies. mdpi.comrsc.org

Advanced Organic Electronics: Beyond general use in OLEDs, there is potential for creating highly specialized electronic materials. researchgate.netuky.edu Polymers with pendant ethynyl groups can be cross-linked after deposition to create highly stable active layers in organic field-effect transistors (OFETs). These cross-linked films would exhibit improved thermal stability and resistance to solvents, which are critical for device longevity and performance.

Functional Membranes and Sensors: The pendant ethynyl groups on polymers synthesized from this compound can be modified post-polymerization via "click" chemistry. This allows for the precise introduction of various functional groups, which could be used to create highly selective membranes for water purification or chemical separations. Similarly, these functionalized polymers could act as the active layer in chemical sensors, where binding of an analyte to the functional group induces a detectable electronic or optical signal.

Computational Chemistry as a Predictive Tool

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating research into this compound and its derivatives. figshare.com It provides insights into reaction mechanisms, predicts material properties, and guides experimental design, saving significant time and resources.

Predicting Reactivity and Selectivity: DFT calculations can be used to model reaction pathways and determine the activation energies for reactions at the ethynyl versus the vinyl group. nih.govresearchgate.net This allows researchers to predict which site is more likely to react under specific conditions and can aid in the design of catalysts that favor a desired outcome. For example, computational studies can elucidate the subtle electronic factors that govern chemo- and regioselectivity in catalytic reactions. mdpi.com

Simulating Polymerization Processes: Computational models can simulate the polymerization of functionalized styrenes, providing insights into the factors that affect reaction rates and polymer structure. figshare.comresearchgate.net This can help in optimizing reaction conditions for achieving controlled polymerization and desired polymer properties without extensive trial-and-error experimentation.

Forecasting Material Properties: For applications in materials science, computational chemistry can predict the electronic and physical properties of hypothetical polymers before they are synthesized. Key properties such as the electronic bandgap, charge carrier mobility, and mechanical strength can be estimated. uky.edu This predictive capability is crucial for screening large numbers of potential polymer structures to identify the most promising candidates for specific applications, such as in organic electronics or gas storage materials.

| Computational Application | Research Question Addressed | Key Parameters Calculated |

| Reactivity Prediction | Which functional group (ethynyl or vinyl) is more reactive under given conditions? | Transition state energies, reaction enthalpies. mdpi.com |